molecular formula C8H7NS B1630349 2-(Methylthio)benzonitrile CAS No. 6609-54-7

2-(Methylthio)benzonitrile

Cat. No. B1630349
CAS RN: 6609-54-7
M. Wt: 149.21 g/mol
InChI Key: PXZSANDJGNKIIA-UHFFFAOYSA-N
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Description

2-(Methylthio)benzonitrile, also known as MTBN, is a chemical compound that belongs to the class of organic compounds known as benzonitriles. It is a colorless to pale yellow liquid with a characteristic odor. MTBN is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.

Scientific Research Applications

Organic Synthesis Applications

2-(Methylthio)benzonitrile and its derivatives serve as pivotal intermediates in the synthesis of complex organic molecules. For example, it has been utilized in the Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, showcasing its role in creating compounds with potential pharmaceutical applications (J. Dong et al., 2015). Furthermore, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile demonstrates its utility in forming intermediates for HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).

Environmental Impact and Degradation

Research into the environmental degradation and transformation of compounds related to 2-(Methylthio)benzonitrile, such as 2-(methylthio)benzothiazole, sheds light on the challenges of removing these substances from wastewater. Studies have shown that these compounds are not fully removable through biological wastewater treatment, posing potential risks to aquatic environments due to their limited biodegradability and toxicity (T. Reemtsma et al., 1995).

Catalysis and Material Science

The compound and its derivatives have been explored for their catalytic applications. For instance, Montmorillonite K10 clay catalyzes the conversion of methyl benzoate and NH3 into benzonitrile and amides, indicating the potential of 2-(Methylthio)benzonitrile in catalytic processes (A. Wali et al., 1998). Moreover, studies on the adsorption characteristics of acrylonitrile and related compounds on graphene highlight the relevance of these molecules in removing hazardous chemicals from water, demonstrating the interplay between organic compounds and materials science for environmental remediation (Tinging Wu et al., 2011).

properties

IUPAC Name

2-methylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZSANDJGNKIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216290
Record name 2-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)benzonitrile

CAS RN

6609-54-7
Record name 2-(Methylthio)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chlorobenzonitrile (27.5 g, 0.2 mol), monochlorobenzene (30.0 g), and a 50% by weight aqueous solution (1.0 g) of tetra-n-butyl ammonium bromide were placed in a 500-ml four-necked flask equipped with a stirrer, a thermometer, a dropping funnel, and a condenser under a nitrogen atmosphere to obtain a mixture. A 30% by weight aqueous solution (51.4 g) of sodium salt of methanethiol (0.22 mol) was added dropwise to the mixture at 60 to 65° C. over a period of 5 hours under stirring. After completion of the dropwise addition, the mixture was further allowed to react at the same temperature for 12 hours. By this operation, 2-(methylthio)benzonitrile was obtained.
Quantity
27.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
51.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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